molecular formula C10H4Cl2F2N2O B2595330 4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 107360-91-8

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2595330
CAS No.: 107360-91-8
M. Wt: 277.05
InChI Key: NRYDLGQEIIBOIA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound with the molecular formula C10H4Cl2F2N2O. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a pyridazinone core substituted with dichloro and difluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 4,5-dichloropyridazine.

    Formation of Intermediate: The 2,4-difluoroaniline undergoes a nucleophilic aromatic substitution reaction with 4,5-dichloropyridazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Cyclization: The intermediate formed is then cyclized under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazinone ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylpyridazin-3-one: Similar structure but lacks the difluorophenyl group.

    2-(2,4-Difluorophenyl)-4,5-dimethylpyridazin-3-one: Contains additional methyl groups on the pyridazinone ring.

    4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3-one: Similar but with a single fluorine substitution.

Uniqueness

4,5-Dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both dichloro and difluorophenyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-2-(2,4-difluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F2N2O/c11-6-4-15-16(10(17)9(6)12)8-2-1-5(13)3-7(8)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDLGQEIIBOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107360-91-8
Record name 4,5-dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one
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